![molecular formula C20H21N5O B14100353 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14100353.png)
3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core linked to a triazole ring through a methanone bridge. The presence of the ethylphenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for industrial applications .
化学反応の分析
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The triazole and ethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
作用機序
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3, a target in cancer research.
2,3-Dihydroquinolin-4(1H)-ones: Exhibits diverse biological activities and is used in the synthesis of various pharmacologically active compounds.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C20H21N5O |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C20H21N5O/c1-2-14-7-9-17(10-8-14)21-19-18(22-24-23-19)20(26)25-12-11-15-5-3-4-6-16(15)13-25/h3-10H,2,11-13H2,1H3,(H2,21,22,23,24) |
InChIキー |
WCGLJPDHFXIZQV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dichlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100271.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-fluorobenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100276.png)

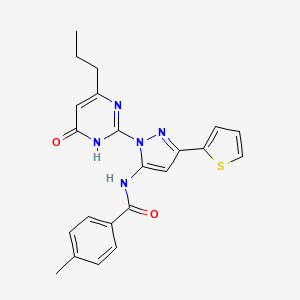
![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)
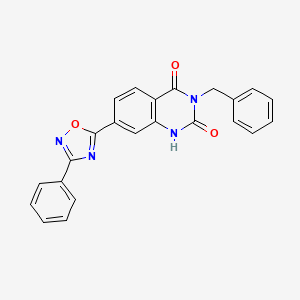
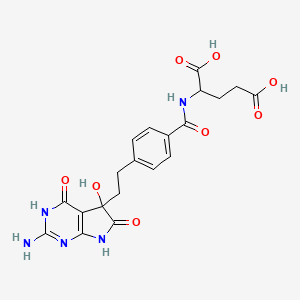
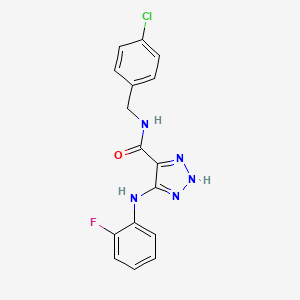
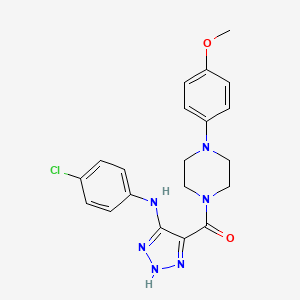
![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)
